6β-Hydroxybudesonide is a major metabolite of budesonide, a glucocorticoid used to treat inflammatory bowel disease (IBD). [] 6β-Hydroxybudesonide is formed by the hepatic metabolism of budesonide, primarily via the cytochrome P450 enzyme CYP3A4. [] While budesonide itself has a high first-pass metabolism, resulting in low systemic bioavailability, 6β-Hydroxybudesonide formation contributes to the overall pharmacological effects of budesonide. []
6alpha-Hydroxybudesonide is a derivative of budesonide, a potent glucocorticoid used primarily in the treatment of asthma and chronic obstructive pulmonary disease. This compound is characterized by the addition of a hydroxyl group at the 6-alpha position of the budesonide molecule, which alters its pharmacological properties and potential therapeutic applications.
6alpha-Hydroxybudesonide is synthesized from budesonide, which itself is derived from the natural steroid hormone prednisolone. The synthesis involves specific chemical modifications to achieve the desired hydroxylation.
This compound falls under the category of synthetic corticosteroids and is classified as a pharmaceutical analytical impurity. It is primarily studied for its effects on inflammation and its potential role in enhancing the therapeutic efficacy of budesonide.
The synthesis of 6alpha-Hydroxybudesonide typically involves hydroxylation reactions that introduce a hydroxyl group at the 6-alpha position of budesonide. Various methods can be employed, including:
One common synthetic route involves dissolving budesonide in a suitable solvent (e.g., dichloromethane) and treating it with an oxidizing agent under controlled conditions. The reaction is monitored using thin-layer chromatography to ensure the formation of the desired product while minimizing by-products .
The molecular formula for 6alpha-Hydroxybudesonide is C_22H_30O_5, and its structure features a steroid backbone typical of glucocorticoids, with a hydroxyl group at the 6-alpha position.
The primary chemical reaction involving 6alpha-Hydroxybudesonide is its formation from budesonide through hydroxylation. This reaction can be catalyzed by various reagents under specific conditions:
The synthesis process often requires careful temperature control and monitoring to ensure that the desired hydroxylation occurs without further oxidation or degradation of the steroid structure .
6alpha-Hydroxybudesonide exerts its effects primarily through interaction with glucocorticoid receptors in target tissues. Upon binding to these receptors, it modulates gene expression related to inflammation and immune response.
Research indicates that compounds like 6alpha-Hydroxybudesonide may enhance anti-inflammatory activity compared to their parent compounds due to improved receptor affinity or altered pharmacokinetics .
Relevant analyses include high-performance liquid chromatography for purity assessment and identification .
6alpha-Hydroxybudesonide is primarily used in research settings to study its pharmacological properties and potential therapeutic applications. Its role as an impurity in pharmaceutical formulations necessitates rigorous analytical methods for quality control. Additionally, it provides insights into modifications that can enhance the efficacy of existing corticosteroids in treating inflammatory diseases .
6α-Hydroxybudesonide is a stereochemically defined metabolite of the anti-inflammatory corticosteroid budesonide. Its molecular formula is C25H34O7, with a molecular weight of 446.53 g/mol [3] [4]. The compound’s systematic name is (6α,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione, reflecting three critical stereocenters that dictate its three-dimensional conformation [4] [6]. The 6α-hydroxy group is oriented axially relative to the steroid’s A-ring, contrasting with the 6β-epimer’s equatorial orientation. This configuration arises from CYP3A-mediated hydroxylation of budesonide in human liver microsomes, preserving the parent compound’s 11β-hydroxyl and 16α-acetal functionalities essential for glucocorticoid receptor binding [2] [10].
Table 1: Key Molecular Descriptors of 6α-Hydroxybudesonide
Property | Value | Source |
---|---|---|
CAS Registry Number | 577777-51-6 | [3] [4] |
Molecular Formula | C25H34O7 | [3] [9] |
Molecular Weight | 446.53 g/mol | [4] [6] |
IUPAC Name | (6α,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione | [4] [6] |
Stereochemical Configuration | 6α-H, 11β-H, 16α-acetal | [3] [10] |
6α-Hydroxybudesonide exhibits moderate solubility in polar organic solvents such as methanol (MeOH) and dimethyl sulfoxide (DMSO), but limited aqueous solubility due to its hydrophobic steroid backbone [4]. It is hygroscopic and requires storage at 2–8°C to prevent degradation or hydration [4]. Thermal analyses indicate a melting point range of 126–128°C for its solid form, though comprehensive crystallographic data (e.g., unit cell parameters) remain unreported in the literature surveyed [9]. The compound’s stability is influenced by pH and temperature; the 16α,17α-acetal group may undergo hydrolysis under strongly acidic conditions, while the 1,4-diene-3-one moiety confers UV sensitivity. High-performance liquid chromatography (HPLC) analyses consistently show purity levels ≥98%, underscoring its utility as a reference standard [4] [6].
The 6α and 6β epimers of hydroxybudesonide are diastereomers distinguishable by their spatial orientation at C6. While both are budesonide metabolites formed by CYP3A enzymes, the 6α variant (CAS 577777-51-6) is a minor metabolite compared to 6β-hydroxybudesonide (CAS 88411-77-2) in human hepatic metabolism [2] [10]. Key distinctions include:
Table 2: Comparative Analysis of 6α- vs. 6β-Hydroxybudesonide
Property | 6α-Hydroxybudesonide | 6β-Hydroxybudesonide |
---|---|---|
CAS Number | 577777-51-6 | 88411-77-2 |
CYP3A Metabolic Ratio | Minor metabolite | Major metabolite |
Hydroxy Group Orientation | Axial (A-ring) | Equatorial (A-ring) |
Glucocorticoid Receptor Affinity | Reduced | Moderate |
Price (1 mg Reference Standard) | $1020 | $500–2200 |
Reported Solubility | MeOH, DMSO | Dichloromethane, Ether |
HPLC Purity | ≥98% | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR unequivocally identify 6α-hydroxybudesonide. In DMSO-d6, diagnostic signals include the C21 hydroxymethylene group (δH 4.10 ppm, d, J=16 Hz; δC 66.8 ppm), the C6 methine proton (δH 4.45 ppm, m), and C1–C4 diene protons (δH 6.25 ppm, d; 7.25 ppm, s) [5] [6]. The 6α-configuration is confirmed by ROESY correlations between H6 and H4/H19 methyl protons. Quantitative NMR (qNMR) in CDCl3 or DMSO-d6 enables epimer quantification without calibration curves [5].
Mass Spectrometry (MS): LC-MS/MS analysis shows a protonated molecular ion [M+H]+ at m/z 447.3. Characteristic fragments include m/z 357.2 (loss of C4H8O from acetal cleavage), m/z 339.2 (additional H2O loss), and m/z 121.1 (protonated butyraldehyde) [6] [8]. The 6α-epimer’s MS2 spectrum differs subtly from the 6β-epimer in relative ion abundances.
Infrared (IR) Spectroscopy: Predicted absorptions include νO-H at 3400–3300 cm−1 (hydroxy groups), νC=O at 1710–1680 cm−1 (conjugated dienone and ketone), and νC-O at 1120–1080 cm−1 (acetal linkage) [10].
Table 3: Key NMR Assignments for 6α-Hydroxybudesonide (DMSO-d6)
Atom Position | δH (ppm) | Multiplicity | δC (ppm) | Correlation |
---|---|---|---|---|
C1 | 6.25 | d | 152.1 | H-C2 |
C2 | 7.25 | s | 126.8 | H-C1, H-C4 |
C4 | 6.25 | d | 186.2 | H-C2 |
C6 | 4.45 | m | 67.9 | H-C7, H3-C19 |
C11 | 5.90 | s | 97.5 | - |
C21 | 4.10 | d | 66.8 | H-C20 |
C19 | 1.45 | s | 23.1 | H-C6 |
C18 | 1.10 | s | 15.3 | - |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7